(4-fluoro-1H-indol-3-yl)boronic acid
Description
(4-Fluoro-1H-indol-3-yl)boronic acid is a fluorinated indole derivative featuring a boronic acid group at the 3-position of the indole ring and a fluorine substituent at the 4-position. This structural combination confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. The fluorine atom, as an electron-withdrawing group, enhances the Lewis acidity of the boronic acid moiety by stabilizing the conjugate base (boronate) through inductive effects . The indole scaffold, a common pharmacophore, may facilitate interactions with biological targets such as enzymes or receptors .
Properties
CAS No. |
948593-83-7 |
|---|---|
Molecular Formula |
C8H7BFNO2 |
Molecular Weight |
178.96 g/mol |
IUPAC Name |
(4-fluoro-1H-indol-3-yl)boronic acid |
InChI |
InChI=1S/C8H7BFNO2/c10-6-2-1-3-7-8(6)5(4-11-7)9(12)13/h1-4,11-13H |
InChI Key |
XVOPEBILKFRTOZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CNC2=C1C(=CC=C2)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluoro-1H-indol-3-yl)boronic acid typically involves the reaction of lithiated indoles with borates. This method takes advantage of ortho-metalation, where the indole is first lithiated and then reacted with a borate to form the boronic acid derivative . Another common method is the Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of (4-fluoro-1H-indol-3-yl)boronic acid often employs the Suzuki–Miyaura coupling due to its efficiency and scalability. This method is favored for its mild reaction conditions and high yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(4-fluoro-1H-indol-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-fluoro-1H-indol-3-yl)boronic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (4-fluoro-1H-indol-3-yl)boronic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor modulation.
Pathways Involved: The compound can interfere with signaling pathways by binding to key enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Comparative Analysis of Physicochemical Properties
Acidity (pKa)
The pKa of boronic acids is critical for their reactivity and suitability in physiological applications. Fluorine substitution significantly lowers the pKa compared to non-fluorinated analogs:
- Phenylboronic acid : pKa = 8.86 .
- 4-Fluorophenylboronic acid : Estimated pKa ~8.2–8.5 (due to fluorine’s electron-withdrawing effect) .
- (4-Fluoro-1H-indol-3-yl)boronic acid : Expected to have a lower pKa than phenylboronic acid, similar to 4-fluorophenylboronic acid. The indole nitrogen may further modulate acidity through resonance effects .
Key Insight : The fluorine substituent enhances Lewis acidity, favoring boronate formation under physiological pH (7.4), which is advantageous for applications like glucose sensing or protease inhibition .
Reactivity and Boronic Ester Formation
Boronic acids equilibrate between free acid, boroxine trimers, and esters. The fluorine atom in (4-fluoro-1H-indol-3-yl)boronic acid likely accelerates esterification kinetics compared to non-fluorinated indole analogs. For example:
- Phenylboronic acid forms stable esters with catechol in the presence of Et₃N within 10 minutes .
- 4-Fluorophenylboronic acid may exhibit faster esterification due to increased Lewis acidity.
This reactivity is critical in dynamic combinatorial chemistry and drug design, where rapid equilibrium shifts enable adaptive molecular recognition .
Antiproliferative Effects
Aromatic boronic acids exhibit cytotoxicity via proteasome inhibition or interactions with serine hydrolases. Comparative IC₅₀ values:
Inference : The indole core and fluorine substituent may enhance cellular uptake or target affinity compared to polycyclic aromatic analogs, but experimental validation is needed.
Protease Inhibition
Boronic acids inhibit serine proteases via covalent interactions. Notable examples:
- Bortezomib : A boronic acid-based proteasome inhibitor (IC₅₀ = 0.6 nM) .
- FL-166 (bifunctional aryl boronic acid) : Inhibits SARS-CoV-2 3CLpro with Kᵢ = 40 nM .
The indole moiety in (4-fluoro-1H-indol-3-yl)boronic acid could mimic tryptophan residues in protease active sites, while fluorine enhances electrophilicity at the boron center .
Diagnostic Accuracy
Boronic acids differentiate bacterial enzyme activity (e.g., KPC vs. ESBL β-lactamases). Comparative performance:
- Phenylboronic acid: Superior diagnostic accuracy (94% sensitivity) .
- APBA (3-aminophenylboronic acid): Lower sensitivity (82%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
